

Comprehensive Spectroscopic Profiling: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

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Compound of Interest

Compound Name: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

CAS No.: 1198475-22-7

Cat. No.: B1391001

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Molecular Identity & Structural Context

This compound is a 2,3,5-substituted pyridine derivative. While nomenclature can vary based on priority rules, the name "Nicotinic acid" anchors the carboxylic acid at position 3.

- IUPAC Name: 5-Chloro-6-(ethoxycarbonyl)pyridine-3-carboxylic acid
- Alternative Name: 3-Chloro-5-carboxy-2-pyridinecarboxylic acid ethyl ester
- CAS Number: 1198475-22-7[1]
- Molecular Formula: $C_{11}H_{10}ClNO_4$

H

CINO

- Molecular Weight: 229.62 g/mol [1]
- Structural Core: Pyridine ring substituted with:
 - C3: Carboxylic Acid (-COOH)

- C5: Chlorine (-Cl)[2][3]
- C6: Ethyl Ester (-COOCH

CH

)

Critical Differentiation: Do not confuse this molecule with 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2), which is a much larger intermediate for Avatrombopag. The molecule discussed here is the smaller, aromatic building block.

Synthesis & Impurity Profile

Understanding the origin of the sample is vital for interpreting spectra, particularly for identifying "ghost" peaks from precursors.

- Synthesis Route: typically involves the partial esterification of 5-chloropyridine-2,3-dicarboxylic acid (5-chloroquinolinic acid) or the selective hydrolysis of the diethyl ester.
- Common Impurities:
 - Diester: 5-Chloro-pyridine-2,3-dicarboxylic acid diethyl ester (Look for 2x Ethyl signals in NMR).
 - Diacid: 5-Chloro-pyridine-2,3-dicarboxylic acid (Loss of ethyl signals, broad OH).
 - Regioisomer: 5-Chloro-2-(ethoxycarbonyl)nicotinic acid (Ester at C3, Acid at C2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation:DMSO-d

is required due to the low solubility of the free carboxylic acid in CDCl₃

H NMR Analysis (400 MHz, DMSO-d)

The molecule possesses two aromatic protons in a meta-relationship, creating a distinct coupling pattern.

| Position | Shift (, ppm) | Multiplicity | Integration | Coupling (, Hz) | Assignment Logic |
|----------|----------------|---------------|-------------|------------------|----------------------------------|
| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Exchangeable acidic proton. |
| H-2 | 9.05 - 9.15 | Doublet (d) | 1H | | Most deshielded; to N, to COOH. |
| H-4 | 8.45 - 8.55 | Doublet (d) | 1H | | Deshielded by COOH and Cl; to N. |
| OCH | 4.38 - 4.45 | Quartet (q) | 2H | | Methylene of ethyl ester. |
| CH | 1.32 - 1.38 | Triplet (t) | 3H | | Methyl of ethyl ester. |

Interpretation Guide:

- **The H-2 Singularity:** The proton at position 2 is flanked by the ring Nitrogen and the Carboxylic acid. This "double deshielding" pushes it past 9.0 ppm, a hallmark of 3-substituted pyridines.
- **Meta-Coupling:** The small coupling constant (~1.8 Hz) between H-2 and H-4 confirms they are separated by one carbon (meta position) and not adjacent.

C NMR Analysis (100 MHz, DMSO-d)

Key diagnostic features are the two distinct carbonyl signals and the C-Cl carbon.

| Carbon Type | Shift (, ppm) | Assignment |
|-------------|----------------|-------------------------------------|
| C=O (Acid) | 164.5 | Carboxylic acid carbonyl (C3-COOH). |
| C=O (Ester) | 163.0 | Ester carbonyl (C6-COOEt). |
| C-2 | 150.2 | Aromatic CH (to N). |
| C-6 | 148.5 | Quaternary C (to N, ipso to Ester). |
| C-4 | 137.8 | Aromatic CH. |
| C-5 | 133.5 | Quaternary C (ipso to Cl). |
| C-3 | 129.0 | Quaternary C (ipso to COOH). |
| OCH | 62.5 | Ester methylene. |
| CH | 14.2 | Ester methyl. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive/Negative Mode.

Fragmentation Logic

The chlorine atom provides a definitive isotopic signature.

- Molecular Ion (M+H):

230 (for

Cl) and 232 (for

Cl).

- Isotope Ratio: The peak height ratio of M : (M+2) must be approximately 3:1, confirming the presence of one Chlorine atom.

Key Fragments (ESI+)

- [M+H]

: 230.0

- [M+H - C

H

]

: 202.0 (McLafferty rearrangement of ethyl ester).

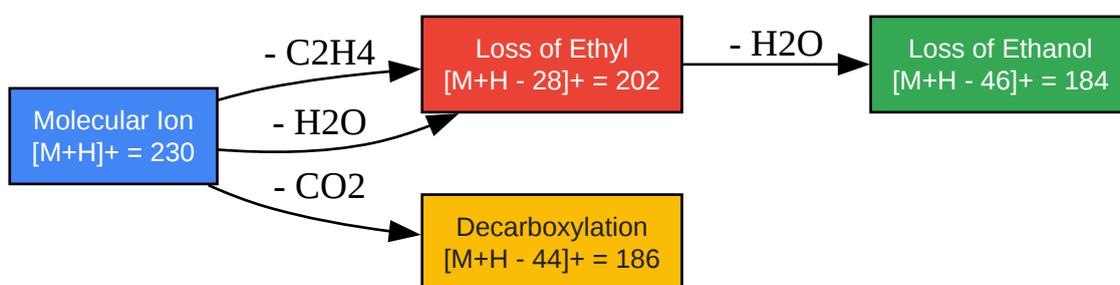
- [M+H - EtOH]

: 184.0 (Formation of acylium ion or anhydride).

- [M+H - CO

]

: 186.0 (Decarboxylation of the acid, common in pyridyl acids).



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Figure 1: Predicted ESI(+) fragmentation pathway for **5-Chloro-6-(ethoxycarbonyl)nicotinic acid**.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

The IR spectrum is dominated by the competition between the free acid and the conjugated ester.

| Wavenumber (cm) | Vibration Mode | Description |
|------------------|---------------------|--|
| 3300 - 2500 | O-H Stretch | Very broad, "hump" characteristic of carboxylic acid dimers. |
| 1745 - 1735 | C=O Stretch (Ester) | Sharp, higher frequency band. |
| 1715 - 1700 | C=O Stretch (Acid) | Strong band, often overlapping with ester but slightly lower freq. |
| 1580, 1550 | C=C / C=N Stretch | Pyridine ring breathing modes. |
| 1250 - 1200 | C-O Stretch | Ester C-O-C asymmetric stretch. |
| 760 - 740 | C-Cl Stretch | Characteristic halo-aromatic band. |

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation workflow.

Protocol A: NMR Sample Prep

- **Drying:** Dry 20 mg of the sample in a vacuum oven at 40°C for 2 hours to remove trace water/solvents (water peak at 3.33 ppm in DMSO can obscure signals).
- **Solvation:** Add 0.6 mL of DMSO-d (99.9% D).

- Homogenization: Sonicate for 30 seconds. The compound should fully dissolve. If turbidity persists, filter through a glass wool plug directly into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay () to >2 seconds to allow full relaxation of the acidic proton for accurate integration.

Protocol B: LC-MS Prep

- Diluent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.
- Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Gradient: 5% to 95% ACN over 5 minutes. The free acid may tail slightly; Formic acid modifier is crucial to protonate the carboxylate and improve peak shape.

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